![molecular formula C66H103N17O16S B13382824 (4R)-4-[[(2S)-2-[[2-[(1S,2S)-1-amino-2-methylbutyl]-4,5-dihydro-1,3-thiazole-5-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[(2S,3R)-1-[[(3S,6R,9S,12R,15S,18R,21S)-3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-15-[(2R)-butan-2-yl]-6-(carboxymethyl)-9-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13382824.png)

(4R)-4-[[(2S)-2-[[2-[(1S,2S)-1-amino-2-methylbutyl]-4,5-dihydro-1,3-thiazole-5-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[(2S,3R)-1-[[(3S,6R,9S,12R,15S,18R,21S)-3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-15-[(2R)-butan-2-yl]-6-(carboxymethyl)-9-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

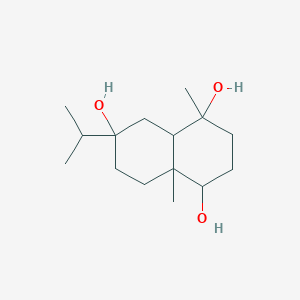

Bacitracin is a polypeptide antibiotic produced by strains of Bacillus licheniformis. It was first isolated in 1945 from a strain named "Tracy I" . Bacitracin is primarily used as a topical preparation due to its nephrotoxicity when administered internally . It is effective against Gram-positive bacteria by interfering with cell wall and peptidoglycan synthesis .

Méthodes De Préparation

Bacitracin is produced through fermentation by Bacillus licheniformis . The process involves the extraction of bacitracin from culture fluids at a neutral pH, followed by re-dissolution in acidic solutions . Industrial production methods include leaching from a bacitracin premix, concentrating, complexing, extracting, drying, and adding salt . High-pressure liquid chromatography is often used to isolate and purify bacitracin .

Analyse Des Réactions Chimiques

Bacitracin undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include zinc-binding moieties, which are essential for its antibacterial activity . Major products formed from these reactions include bacitracin analogues with modified zinc-binding groups .

Applications De Recherche Scientifique

Bacitracin has extensive applications in scientific research. It is used to study various biochemical processes and the chemistry of lipid-peptide interactions . In medicine, bacitracin is used to prevent wound infections, treat pneumonia and empyema in infants, and treat skin and eye infections . It is also used in combination with other antibiotics to enhance its antibacterial efficacy .

Mécanisme D'action

Bacitracin exerts its effects by preventing the transfer of mucopeptides into the bacterial cell wall, thereby inhibiting bacterial cell wall synthesis . It binds to divalent metal ions, such as zinc, which are essential for its antibacterial activity . This binding disrupts the synthesis of peptidoglycan, leading to bacterial cell death .

Comparaison Avec Des Composés Similaires

Bacitracin is often compared with other polypeptide antibiotics such as gramicidin and tyrocidine . Unlike bacitracin, which is primarily used topically, gramicidin and tyrocidine have different applications and mechanisms of action. Bacitracin’s unique ability to bind to zinc and other divalent metal ions sets it apart from these similar compounds . Other similar compounds include benzylpenicillin and novobiocin, which also inhibit bacterial cell wall synthesis but through different mechanisms .

Propriétés

Formule moléculaire |

C66H103N17O16S |

|---|---|

Poids moléculaire |

1422.7 g/mol |

Nom IUPAC |

(4R)-4-[[(2S)-2-[[2-[(1S,2S)-1-amino-2-methylbutyl]-4,5-dihydro-1,3-thiazole-5-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[(2S,3R)-1-[[(3S,6R,9S,12R,15S,18R,21S)-3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-15-[(2R)-butan-2-yl]-6-(carboxymethyl)-9-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C66H103N17O16S/c1-9-35(6)52(69)66-72-32-48(100-66)63(97)80-43(26-34(4)5)59(93)75-42(22-23-50(85)86)58(92)83-53(36(7)10-2)64(98)76-40-20-15-16-25-71-55(89)46(29-49(68)84)78-62(96)47(30-51(87)88)79-61(95)45(28-39-31-70-33-73-39)77-60(94)44(27-38-18-13-12-14-19-38)81-65(99)54(37(8)11-3)82-57(91)41(21-17-24-67)74-56(40)90/h12-14,18-19,31,33-37,40-48,52-54H,9-11,15-17,20-30,32,67,69H2,1-8H3,(H2,68,84)(H,70,73)(H,71,89)(H,74,90)(H,75,93)(H,76,98)(H,77,94)(H,78,96)(H,79,95)(H,80,97)(H,81,99)(H,82,91)(H,83,92)(H,85,86)(H,87,88)/t35-,36+,37+,40-,41+,42+,43-,44+,45-,46-,47+,48?,52-,53-,54-/m0/s1 |

Clé InChI |

MNJKVJAYSVAQLU-OTSLBRQMSA-N |

SMILES isomérique |

CC[C@@H](C)[C@H]1C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)NCCCC[C@@H](C(=O)N[C@@H](C(=O)N1)CCCN)NC(=O)[C@H]([C@H](C)CC)NC(=O)[C@@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)C2CN=C(S2)[C@H]([C@@H](C)CC)N)CC(=O)N)CC(=O)O)CC3=CN=CN3)CC4=CC=CC=C4 |

SMILES canonique |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCCCC(C(=O)NC(C(=O)N1)CCCN)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C2CN=C(S2)C(C(C)CC)N)CC(=O)N)CC(=O)O)CC3=CN=CN3)CC4=CC=CC=C4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,6'-Bis[(4R)-4,5-dihydro-4-phenyl-2-oxazolyl]-2,2'-bipyridine](/img/structure/B13382745.png)

![3-(4-methoxyphenyl)-N-[1-(2-methyloxiran-2-yl)-1-oxo-3-phenylpropan-2-yl]-2-[2-[(2-morpholin-4-ylacetyl)amino]propanoylamino]propanamide](/img/structure/B13382766.png)

![1-{[(5,6-dibromo-1-methyl-1H-benzimidazol-2-yl)imino]methyl}-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ol](/img/structure/B13382770.png)

![7-[2-(3-Hydroxyoct-1-enyl)-5-oxocyclopenten-1-yl]hept-5-enoic acid](/img/structure/B13382777.png)

![3-Methylidene-7-pyridin-2-yl-2,7-diazaspiro[4.4]nonan-1-one](/img/structure/B13382782.png)

![N-[2-[5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13382786.png)

![ethyl 4-methyl-2-{[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B13382789.png)

![2-allyl-6-{[(1-ethyl-1H-benzimidazol-2-yl)imino]methyl}phenol](/img/structure/B13382794.png)

![N-[[[(E)-C-aminocarbonohydrazonoyl]amino]carbamothioyl]-4-methoxybenzamide](/img/structure/B13382798.png)